
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride is a complex organic compound. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid group, a hydroxy group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for treating certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester, monohydrochloride
- Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester
Uniqueness
The uniqueness of Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 1-methylethyl ester, monohydrochloride lies in its specific ester group, which can influence its reactivity and interaction with biological targets. The isopropyl ester group provides distinct steric and electronic properties compared to other similar compounds, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
83263-85-8 |
|---|---|
Formule moléculaire |
C16H27ClN2O4 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
propan-2-yl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C16H26N2O4.ClH/c1-11(2)17-9-14(19)10-21-15-7-5-13(6-8-15)18-16(20)22-12(3)4;/h5-8,11-12,14,17,19H,9-10H2,1-4H3,(H,18,20);1H |
Clé InChI |
PBUAQPLECHYBSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)OC(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


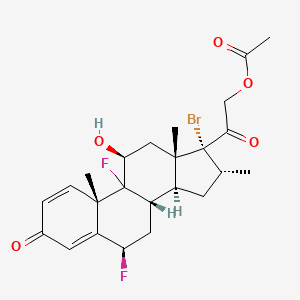
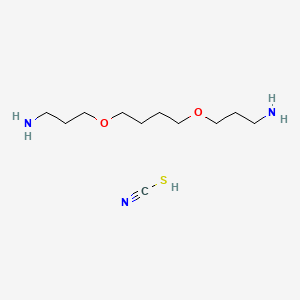
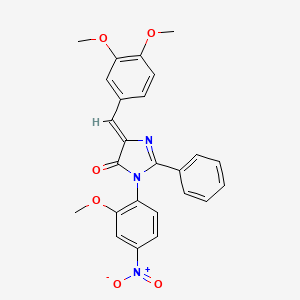
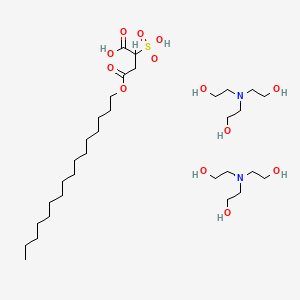
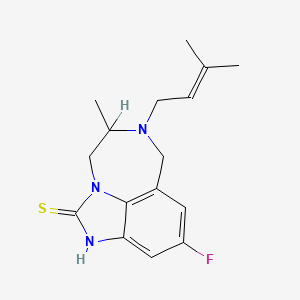

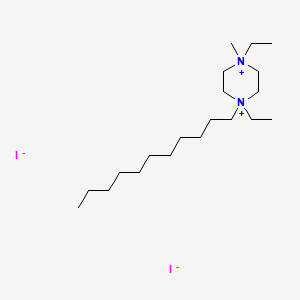

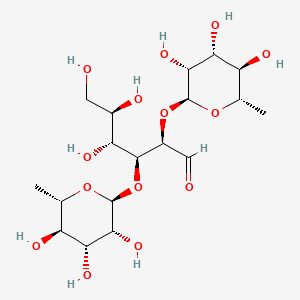
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
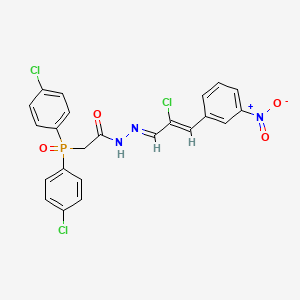

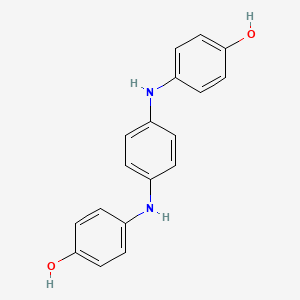
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
